2-Methoxyethyl acetoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-6(8)5-7(9)11-4-3-10-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHCSZRZWOWUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177026 | |
| Record name | 2-Methoxyethyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22502-03-0 | |
| Record name | 2-Methoxyethyl 3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22502-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxyethyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022502030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHOXYETHYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4CYZ9PV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Methoxyethyl Acetoacetate
Established Synthetic Pathways and Mechanisms
The foundational methods for producing 2-Methoxyethyl acetoacetate (B1235776) primarily involve the reaction of diketene (B1670635) with 2-methoxyethanol (B45455) or the transesterification of a simpler alkyl acetoacetate.
One of the most common and direct routes is the reaction of diketene with 2-methoxyethanol. chemicalbook.com In this process, the alcohol (2-methoxyethanol) acts as a nucleophile, attacking the electrophilic carbonyl group of the diketene beta-lactone ring. This reaction is typically catalyzed by a tertiary amine, such as triethylamine. scispace.com The mechanism involves the opening of the strained diketene ring to form an enolate intermediate, which is then protonated by the alcohol to yield the final β-keto ester product, 2-Methoxyethyl acetoacetate. The reaction temperature is carefully controlled, often not exceeding 80°C, to ensure high yield and minimize side reactions. scispace.com
Another established method is the transesterification of ethyl acetoacetate with 2-methoxyethanol. chemicalbook.com This equilibrium-driven process typically requires an acid or base catalyst and involves heating the reactants. To drive the reaction toward the desired product, the lower-boiling alcohol (ethanol) is continuously removed from the reaction mixture.
A third significant pathway involves nucleophilic substitution. In this method, a precursor like ethyl 4-chloroacetoacetate is reacted with a methoxide (B1231860) source. google.compatsnap.com A patent describes a process where sodium hydride is used to deprotonate methanol, forming sodium methoxide in situ. This strong nucleophile then displaces the chloride ion from ethyl 4-chloroacetoacetate to form the desired product. The reaction is typically run in a solvent like tetrahydrofuran (B95107) at controlled temperatures. google.compatsnap.com
Table 1: Comparison of Established Synthetic Methods
| Preparation Method | Key Reagents & Catalysts | General Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Diketene Reaction | Diketene, 2-Methoxyethanol, Triethylamine (catalyst) | Temperature controlled below 80°C scispace.com | Direct, high atom economy | Diketene is highly reactive and requires careful handling |
| Transesterification | Ethyl acetoacetate, 2-Methoxyethanol, Acid/Base catalyst | Heating with removal of ethanol (B145695) byproduct chemicalbook.com | Uses common starting materials | Equilibrium-limited, requires removal of byproduct |
| Nucleophilic Substitution | Ethyl 4-chloroacetoacetate, Sodium hydride, Methanol, Tetrahydrofuran | Controlled temperature (e.g., 15-25°C) google.com | High purity achievable through salt filtration google.com | Requires handling of sodium hydride, multi-step purification |
Novel and Optimized Synthesis Routes
Recent advancements in chemical engineering and process chemistry have led to the development of more efficient and controllable methods for synthesizing acetoacetate esters.
Continuous flow chemistry offers significant advantages in terms of safety, control, and scalability. For reactions involving highly reactive or unstable intermediates, continuous addition of a reactant can prevent dangerous buildups and improve yield. In the synthesis of related acetoacetate derivatives, such as alkyl 2-ethoxymethylene acetoacetate, a continuous addition strategy for acetic anhydride (B1165640) has been patented. google.com This method involves continuously adding acetic anhydride to a mixture of an alkyl acetoacetate and ethyl orthoformate while simultaneously distilling off the light-boiling by-products like acetic acid. google.com This prevents the decomposition of the desired product by the acidic by-product and allows the reaction to proceed smoothly without the violent bumping that can occur in batch processes. google.com While demonstrated for a related compound, this principle is indicative of modern optimization strategies applicable to the broader class of acetoacetate syntheses.
Operating reactions at low temperatures is a key strategy for enhancing product purity and controlling exothermic events. Several patented methods for synthesizing this compound precursors or related compounds explicitly detail low-temperature protocols. For instance, a method for producing a cilnidipine (B1669028) intermediate involves adding concentrated sulfuric acid and m-nitrobenzaldehyde to this compound at a controlled temperature of 0-5°C. patsnap.com Another patented synthesis of ethyl 4-methoxyacetoacetate involves cooling the reaction system to between -7°C and 0°C before pH adjustment and filtration steps. google.compatsnap.com This low-temperature operation facilitates the precipitation of a pure solid salt, effectively separating it from impurities dissolved in the solvent. google.com Such protocols are crucial for producing the high-purity intermediates required in pharmaceutical manufacturing.
Table 2: Example of Low-Temperature Synthesis Protocol Steps (Adapted from Ethyl 4-methoxyacetoacetate Synthesis)
| Step | Action | Temperature Range | Purpose |
|---|---|---|---|
| 1 | React ethyl 4-chloroacetoacetate with sodium methoxide in THF google.compatsnap.com | 15-25°C | Formation of the product ester google.com |
| 2 | Cool the reaction system google.compatsnap.com | -7°C to 0°C | Prepare for pH adjustment and precipitation google.com |
| 3 | Adjust pH to 11-13 with HCl solution google.compatsnap.com | Below 0°C | Precipitate the product as a solid salt google.com |
| 4 | Dissolve solid in ethyl acetate (B1210297) and re-acidify google.compatsnap.com | ~0°C | Isolate the final pure ester google.com |
Precursor Chemistry and Reactant Optimization
The efficiency and outcome of the synthesis of this compound are heavily dependent on the chemistry of its precursors and the optimization of reactant ratios and conditions.
The condensation of alkyl acetoacetates with triethyl orthoformate is a fundamental reaction for producing 2-(ethoxymethylene)acetoacetate derivatives, which are valuable synthetic intermediates. google.comchemicalbook.com In this reaction, the active methylene (B1212753) group of the acetoacetate is condensed with the orthoformate. The process is typically conducted by heating a mixture of the alkyl acetoacetate, triethyl orthoformate, and acetic anhydride. chemicalbook.com Research shows that using a molar ratio of ethyl orthoformate to alkyl acetoacetate between 1.2 and 1.5 is preferable for economic efficiency, as lower ratios significantly decrease the yield. google.com This reaction exemplifies how the core acetoacetate structure can be modified to build more complex molecules.
Acetic anhydride plays a crucial role as a water scavenger and reaction promoter in the condensation of acetoacetates with orthoformates. google.comchemicalbook.com It reacts with the alcohol by-product generated during the reaction, shifting the equilibrium towards the product. Patents have highlighted that the method of its addition is critical. A batch addition can lead to low yields (around 55%), whereas a continuous, controlled addition significantly improves the outcome. google.com The optimal molar ratio of acetic anhydride to the alkyl acetoacetate is typically between 3.0 and 4.0. google.com Continuously adding the anhydride while simultaneously removing the acetic acid by-product via distillation is a key optimization that prevents product degradation and drives the reaction to completion, resulting in a higher yield and smoother process control. google.com In some procedures for subsequent reactions involving this compound, acetic anhydride is also added at low temperatures alongside a catalyst like sulfuric acid to facilitate condensation with aldehydes. patsnap.com
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is a critical step in the synthesis of this compound, directly influencing both the reaction's efficiency and the purity of the final product. Key parameters that are carefully controlled include temperature, pressure, and the pH of the reaction medium.
Temperature and Pressure Control
Temperature is a crucial factor that governs the rate of reaction and the formation of potential by-products. The optimal temperature profile often depends on the chosen synthetic route.
In syntheses involving the reaction of diketene with 2-methoxyethanol, a common method for preparing acetoacetate esters, temperature management is key. scispace.com The reaction may be initiated by preheating the alcohol to a range of 50-60°C before the dropwise addition of diketene. scispace.com Care is taken to ensure the reaction temperature does not surpass 80°C during the addition, after which it is maintained at this temperature for a period, for instance, one hour, to drive the reaction to completion. scispace.com A general guideline for this type of synthesis suggests maintaining a temperature range of 60–80°C to strike a balance between a favorable reaction rate and the minimization of side-product formation. Temperatures are typically kept below 120°C.
For syntheses employing nucleophilic substitution, such as reacting a 4-chloroacetoacetate derivative with 2-methoxyethanol, the temperature conditions are markedly different. This reaction can proceed efficiently at room temperature (15–25°C). google.com This milder condition is advantageous as it reduces energy consumption and enhances the safety of the process. However, this synthetic route requires a subsequent step involving cooling the mixture to between -7°C and 0°C before pH adjustment. google.com
Pressure is another parameter that can be optimized, particularly in the diketene synthesis method, where pressures can range from 0.4 to 6 atmospheres gauge. While specific pressure optimization data for this compound is not extensively detailed, studies on related acetoacetate ester hydrogenations highlight the importance of pressure. For instance, such reactions are often conducted under high hydrogen pressures of up to 10 MPa to ensure high reactivity, though notable results have also been achieved at significantly lower pressures. researchgate.net
Table 1: Temperature and Pressure Conditions in this compound Synthesis
| Synthetic Route | Parameter | Value/Range | Purpose | Source |
| Diketene + 2-methoxyethanol | Temperature | 50-80°C | Balance reaction rate and minimize by-products | scispace.com |
| Diketene + 2-methoxyethanol | Pressure | 0.4 - 6 atm (gauge) | Typical for this reaction type | |
| Nucleophilic Substitution | Temperature | 15-25°C (Reaction) | Mild conditions, safety, energy efficiency | google.com |
| Nucleophilic Substitution | Temperature | -7 to 0°C (Post-Reaction) | Preparation for pH adjustment step | google.com |
pH Adjustment in Reaction Systems
Precise pH control is a cornerstone of the synthetic strategy for this compound, particularly in methods involving nucleophilic substitution. This process often involves a two-stage pH adjustment to isolate and purify the product.
In the first stage, following the initial reaction, the system is cooled significantly, and a hydrochloric acid solution is introduced to adjust the pH to a strongly alkaline range of 11 to 13. google.com A preferred pH in some patented procedures is specified as 12. google.com This drastic shift in pH causes the precipitation of solids from the reaction mixture, allowing for their separation via filtration. google.com
The second stage of pH adjustment occurs during the purification of the isolated solid. The precipitate is dissolved in a suitable organic solvent, such as ethyl acetate. At a controlled temperature of 0°C, a hydrochloric acid solution is added again, this time to shift the pH to a distinctly acidic range of 2 to 4. google.com A patent specifies a preferred pH of 3 for this step. google.com This acidification allows for the separation of the desired product in the organic layer, which is then carried forward for further purification. google.com In some variations of the synthesis, a combination of sodium carbonate and dilute hydrochloric acid is used to mediate pH levels. environmentclearance.nic.in
Table 2: pH Adjustment Parameters in Synthesis
| Stage | Action | pH Range | Preferred pH | Purpose | Source |
| Post-Reaction | Add Hydrochloric Acid | 11 - 13 | 12 | Precipitate solids from reaction mixture | google.com |
| Purification | Add Hydrochloric Acid | 2 - 4 | 3 | Dissolve intermediate for extraction | google.com |
Advanced Purification Strategies for Synthetic Products
A multi-step purification protocol is essential to achieve high-purity this compound (>95%). These strategies involve a combination of physical and chemical separation techniques.
Following the pH-driven precipitation and re-dissolution, liquid-liquid extraction is a common step. The product, contained within an organic solvent like ethyl acetate, is separated from the aqueous phase. google.comorgsyn.org This organic layer is then subjected to a series of washes to remove different types of impurities. These typically include washing with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., 1 M NaOH), and finally with brine. orgsyn.org
After the extraction and washing, the organic phase is treated with a drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄), to remove residual water. orgsyn.org The mixture is then filtered to remove the drying agent. orgsyn.org In some processes, a decolorizing agent like activated carbon or diatomaceous earth is added to the organic solution to remove colored impurities before a final filtration. google.com
The ultimate isolation of the pure compound is typically achieved through solvent evaporation under reduced pressure, often using a rotary evaporator. google.comorgsyn.org For obtaining very high purity, vacuum distillation is a preferred method. This technique separates the product from non-volatile impurities and residual solvents based on boiling point differences at reduced pressure. orgsyn.org
Other advanced purification techniques cited for acetoacetate esters include silica (B1680970) gel column chromatography, which separates compounds based on their polarity, and recrystallization. scispace.com
Table 3: Summary of Purification Techniques
| Technique | Reagent/Method | Purpose | Source |
| Filtration | Standard / with filter aids (e.g., Celite®) | Separate precipitated solids | google.comorgsyn.org |
| Liquid-Liquid Extraction | Ethyl acetate / Water | Separate organic product from aqueous phase | google.comorgsyn.org |
| Washing | 1 M HCl, 1 M NaOH, Brine | Remove acidic, basic, and water-soluble impurities | orgsyn.org |
| Drying | Sodium Sulfate (Na₂SO₄) | Remove residual water from organic phase | orgsyn.org |
| Decolorization | Activated Carbon / Diatomaceous Earth | Remove colored impurities | google.com |
| Final Isolation | Vacuum Distillation / Solvent Evaporation | Isolate final product to high purity | google.comorgsyn.org |
| Chromatography | Silica Gel Column Chromatography | Separate based on polarity | scispace.com |
Chemical Reactivity and Mechanistic Investigations of 2 Methoxyethyl Acetoacetate
Acidity of Methylene (B1212753) Protons and Enolate Chemistry
2-Methoxyethyl acetoacetate (B1235776) (MEAA) is classified as an active methylene compound. shivajicollege.ac.in This is due to the presence of a methylene group (-CH2-) that is directly bonded to two electron-withdrawing groups: a ketone and an ester. This structural arrangement significantly increases the acidity of the protons on the alpha-carbon (the methylene group). shivajicollege.ac.inmasterorganicchemistry.com The pKa of the α-hydrogens of acetoacetic esters is approximately 11, making them readily removable by a moderately strong base. masterorganicchemistry.comguidechem.com
The acidity stems from the inductive effect of the two adjacent carbonyl groups, which weakens the C-H bonds. shivajicollege.ac.inmasterorganicchemistry.com Upon deprotonation by a base, such as an alkoxide, a resonance-stabilized enolate anion is formed. shivajicollege.ac.inmasterorganicchemistry.com The negative charge on the alpha-carbon is delocalized onto the oxygen atoms of both the keto and ester carbonyl groups, which greatly stabilizes the conjugate base. masterorganicchemistry.com This ease of enolate formation is a cornerstone of the rich chemistry of β-keto esters like MEAA. masterorganicchemistry.com
Nucleophilic Reactivity of Carbanion Intermediates
The enolate anion generated from 2-methoxyethyl acetoacetate is a potent nucleophile. shivajicollege.ac.in This carbanion intermediate can participate in a variety of carbon-carbon bond-forming reactions. A primary example is the alkylation reaction, where the enolate attacks an alkyl halide in an SN2 fashion. masterorganicchemistry.comlibretexts.org This reaction is highly efficient for forming α-substituted derivatives of MEAA. libretexts.orgchemistnotes.com It is important to note that the success of this alkylation is subject to the typical limitations of SN2 reactions, favoring primary and secondary alkyl halides. libretexts.org
The nucleophilic carbanion can also engage in condensation reactions. For instance, it can participate in aldol-type condensations, reacting with aldehydes or ketones to form β-hydroxy esters. The methoxyethyl group in MEAA can enhance its solubility in polar solvents, which can be advantageous for achieving homogeneous reaction conditions in these types of transformations.
Electrophilic Substitution Reactions
While the enolate of this compound is primarily known for its nucleophilic character, the parent molecule can undergo electrophilic substitution at the alpha-carbon. This typically occurs under conditions that favor the enol tautomer. The acetoacetic ester synthesis, a classic named reaction, exemplifies the dual reactivity of this class of compounds. quora.comlibretexts.org After the initial nucleophilic alkylation of the enolate, subsequent reactions can be performed. However, direct electrophilic substitution on the neutral molecule is less common than reactions involving the enolate.
Oxidation Pathways and Products
The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the molecule, potentially leading to the formation of carboxylic acids. For instance, oxidation may target the carbon-carbon bonds adjacent to the carbonyl groups. A potential metabolic pathway involves ether cleavage and subsequent oxidation. lookchem.com
Reduction Transformations of Ester and Carbonyl Moieties
Both the ester and the ketone carbonyl groups in this compound can be reduced. The choice of reducing agent determines the outcome. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce both the ester and the ketone to the corresponding alcohols. This would yield a diol.
Selective reduction is also possible. For example, sodium borohydride (B1222165) (NaBH4) is generally a milder reducing agent and may selectively reduce the ketone to a secondary alcohol while leaving the ester group intact, especially at low temperatures. This would result in the formation of 2-methoxyethyl 3-hydroxybutanoate. Asymmetric reduction of the ketone can be achieved using chiral catalysts or biocatalysts, leading to the formation of enantiomerically enriched β-hydroxy esters, which are valuable chiral building blocks in organic synthesis. researchgate.netacs.org
Advanced Mechanistic Studies via Isotopic Labeling
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. researchgate.netsigmaaldrich.com In the context of this compound, isotopic labeling could be employed to study various transformations. For example, in the alkylation of the enolate, using a 13C-labeled alkyl halide would allow for the precise tracking of the new carbon-carbon bond formation via NMR spectroscopy or mass spectrometry.
Deuterium labeling studies can provide insights into the acidity of the methylene protons and the mechanism of enolate formation. acs.org By replacing the alpha-protons with deuterium, the kinetic isotope effect can be measured for reactions involving the cleavage of the C-H/C-D bond. This can help to determine if this bond-breaking step is rate-determining. Such studies have been instrumental in understanding the mechanisms of related reactions, such as the aminolysis of acetate (B1210297) esters. researchgate.net
Advanced Applications in Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Construction
2-Methoxyethyl acetoacetate (B1235776) serves as a foundational building block in organic synthesis, providing a platform for creating more complex molecules. guidechem.com Its chemical reactivity is centered on the acidity of the α-hydrogens (the protons on the carbon between the two carbonyl groups), which allows for easy deprotonation to form a stable enolate ion. shivajicollege.ac.in This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, in Sₙ2 reactions to form new carbon-carbon bonds. youtube.com
This process of alkylation can be performed once or twice, allowing for the introduction of one or two different alkyl groups at the central carbon position. chemistnotes.comuomustansiriyah.edu.iq The resulting substituted β-keto ester is a more complex intermediate that can be carried forward through various synthetic pathways. The ester and ketone functionalities within the molecule offer multiple sites for further chemical transformations, including reduction, condensation, and cyclization reactions. This dual reactivity makes 2-Methoxyethyl acetoacetate a highly adaptable starting material for synthesizing a wide array of intricate organic compounds. cymitquimica.com
Application in Agrochemical and Fine Chemical Production
Beyond pharmaceuticals, this compound is employed as an intermediate in the manufacturing of agrochemicals and other fine chemicals. guidechem.comcymitquimica.comambeed.com Its ability to participate in a wide range of chemical reactions makes it a valuable component for building the molecular frameworks of pesticides, herbicides, and fungicides. guidechem.comambeed.com The compound's reactivity allows for the introduction of specific functional groups necessary for the biological activity of these agricultural products. guidechem.com It also serves as a solvent for certain chemical processes in various industries. devseasglobal.com
Acetoacetic Ester Synthesis and its Derivatives
The acetoacetic ester synthesis is a classic and versatile method in organic chemistry for preparing methyl ketones and, with modification, carboxylic acids. chemistnotes.comlibretexts.org The synthesis leverages the high acidity of the α-hydrogens of β-keto esters like this compound. shivajicollege.ac.inchemistnotes.com
The general mechanism involves three key steps:
Deprotonation: Reaction with a strong base, such as sodium ethoxide, removes an α-hydrogen to form a nucleophilic enolate. shivajicollege.ac.inchemistnotes.com
Alkylation: The enolate attacks an alkyl halide in an Sₙ2 reaction, forming a mono-alkylated derivative. This step can be repeated with a second alkyl halide to create a di-alkylated product. youtube.comuomustansiriyah.edu.iq
Hydrolysis and Decarboxylation: The final step determines the product. Standard hydrolysis with aqueous acid followed by gentle heating results in decarboxylation to yield a substituted methyl ketone. youtube.comlibretexts.org Alternatively, different hydrolysis conditions can lead to other products, such as carboxylic acids. shivajicollege.ac.in
Polymer Chemistry and Material Science Applications
Functionality as a Crosslinking Agent in Polymeric Systems
The primary role of 2-Methoxyethyl acetoacetate (B1235776) in polymer science is derived from the reactivity of its acetoacetate group, which can act as a potent crosslinking site. Crosslinking is the process of forming covalent bonds between polymer chains to create a more rigid, three-dimensional network structure. Polymers functionalized with acetoacetate groups can be crosslinked through several chemical pathways.
A predominant method is the Michael addition reaction , a base-catalyzed process where the active methylene (B1212753) group of the acetoacetate moiety acts as a Michael donor and adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as a multifunctional acrylate (B77674). rsc.orgresearchgate.netresearchgate.net This reaction is highly efficient and can proceed at ambient temperatures, making it suitable for coatings and adhesives. researchgate.net The resulting network's properties, such as hardness and solvent resistance, can be precisely controlled by the density of acetoacetate groups on the polymer backbone and the functionality of the acrylate crosslinker.
Besides Michael addition, acetoacetate-functional polymers can be crosslinked through reactions with other agents like isocyanates and melamine-formaldehyde resins, which are common in the coatings industry. eastman.com The versatility in crosslinking chemistry allows formulators to design thermoset materials with a wide range of mechanical and thermal properties. eastman.com
Table 1: Crosslinking Mechanisms for Acetoacetate-Functionalized Polymers
| Crosslinking Reaction | Co-Reactant Type | Typical Catalyst | Key Features |
|---|---|---|---|
| Michael Addition | Multifunctional Acrylates, Vinyl Sulfones | Strong Bases (e.g., DBU, Potassium Hydroxide) | Ambient temperature cure; high efficiency; forms C-C bonds. researchgate.netresearchgate.net |
| Enamine Formation | Diamines, Polyamines | None (often spontaneous) or mild acid | Forms a crosslinked enamine structure; useful for ambient cure systems. |
| Isocyanate Reaction | Polyisocyanates | Organometallic catalysts (e.g., tin compounds) | Forms urethane-like linkages; common in polyurethane coatings. eastman.com |
| Melamine Reaction | Melamine-Formaldehyde Resins | Acid Catalysts | Requires elevated temperatures for curing; produces highly durable networks. eastman.com |
This table provides an interactive overview of common crosslinking methods.
Development of Biodegradable Polymers for Advanced Applications
The development of biodegradable polymers is critical for biomedical applications and reducing plastic waste. acs.orgresearchgate.net 2-Methoxyethyl acetoacetate and its derivatives are utilized in this field in several capacities. Firstly, the acetoacetate group can be incorporated into existing biodegradable polymer backbones, such as aliphatic polyesters (e.g., polylactic acid or PLA), to serve as a crosslinking point. specificpolymers.com This crosslinking can modulate the degradation rate and mechanical properties of the material, making it suitable for specific applications like tissue engineering scaffolds or drug delivery vehicles. google.com
Secondly, novel biodegradable polymers can be synthesized using acetoacetate-functional monomers. For instance, research has shown that the radical copolymerization of an acetoacetate-containing monomer, 2-(acetoacetoxy)ethyl methacrylate (B99206), with molecular oxygen can introduce peroxide bonds into the polymer main chain. rsc.org These peroxide linkages create weak points that facilitate enzymatic degradation, enhancing the material's biodegradability. rsc.org
Furthermore, the 2-methoxyethyl moiety itself is of interest in designing biocompatible materials. Polymers like poly(2-methoxyethyl acrylate) (PMEA) are known for their excellent blood compatibility. acs.orgresearchgate.net Incorporating this structural feature into biodegradable polymer designs, such as polycarbonates, can improve their performance in biomedical implants by reducing adverse reactions like platelet adhesion. acs.org
Table 2: Approaches to Biodegradable Polymers Using Acetoacetate Functionality
| Development Strategy | Description | Resulting Polymer Type | Potential Application |
|---|---|---|---|
| Backbone Functionalization | Incorporating acetoacetate groups onto existing biodegradable polymers (e.g., polyesters) via transesterification. eastman.com | Functionalized Polyester/Polycarbonate | Tunable scaffolds, implant coatings. |
| Novel Monomer Polymerization | Synthesizing new monomers that contain both acetoacetate functionality and features promoting degradation. rsc.org | Vinyl Polyperoxides | Enhanced biodegradability materials. rsc.org |
| Biocompatible Group Inclusion | Using the methoxyethyl group to enhance the biocompatibility of new biodegradable polymer systems. acs.org | Bio-inert Biodegradable Polycarbonates | Resorbable vascular grafts and stents. acs.org |
This table interactively details strategies for creating biodegradable polymers.
Design of Controlled Release Systems (e.g., Drug Delivery)
Controlled release systems are designed to deliver a therapeutic agent at a predetermined rate and duration. The crosslinking capabilities of this compound are directly applicable to the design of such systems. When a drug is loaded into a polymer matrix, the density of the crosslinks can control the rate at which the drug diffuses out. ontosight.ai
By using a polymer functionalized with this compound and crosslinking it, a hydrogel or solid matrix can be formed that encapsulates a drug. The release kinetics can be tailored by adjusting the crosslink density; a higher density typically results in a slower, more sustained release. ontosight.ai
Moreover, if the polymer matrix itself is biodegradable, two release mechanisms can operate simultaneously: diffusion of the drug through the polymer network and release of the drug as the matrix degrades and erodes. google.comontosight.ai This dual mechanism allows for complex release profiles, which can be advantageous for long-term therapeutic regimens. The use of this compound as a crosslinker in biodegradable polymers is a key strategy for creating these advanced drug delivery platforms.
Table 3: Hypothetical Controlled Release System Using Acetoacetate Crosslinking
| System Component | Material/Parameter | Function |
|---|---|---|
| Polymer Matrix | Biodegradable Polyester (e.g., PLGA) with pendant acetoacetate groups | The main structural body that degrades over time. |
| Crosslinker | Multifunctional Acrylate | Reacts with acetoacetate groups to form a stable, insoluble network. |
| Active Agent | Hydrophobic small molecule drug | The therapeutic agent to be released. |
| Release Mechanism | Diffusion- and Degradation-Controlled | Initial release is governed by diffusion through the matrix pores; later release is driven by the erosion of the polymer backbone. |
This interactive table outlines the components of a drug delivery system.
Synthesis of Novel Acetoacetate-Functionalized Monomers and Polymers
The incorporation of acetoacetate functionality into polymers can be achieved through two primary synthetic routes: the polymerization of acetoacetate-functional monomers or the post-polymerization modification of existing polymers.
Polymerization of Functional Monomers: This approach involves first synthesizing a monomer that contains a polymerizable group (like a methacrylate) and an acetoacetate group. A prominent example is 2-(acetoacetoxy)ethyl methacrylate (AAEM). google.com Such monomers can then be polymerized, often through free-radical polymerization, to form homopolymers or copolymers with pendant acetoacetate groups. google.com this compound can be a precursor or a model compound in the development of such monomers.
Post-Polymerization Modification: Alternatively, a polymer with reactive functional groups, such as hydroxyl groups, can be synthesized first. These groups are then converted to acetoacetate groups in a subsequent step. eastman.com A common method is transacetoacetylation , where the hydroxyl-bearing polymer is reacted with an acetoacetate ester like tert-butyl acetoacetate or this compound. eastman.comchemicalbook.com This reaction effectively grafts the acetoacetate functionality onto the polymer backbone. This method is highly versatile as it can be applied to a wide range of polymers, including acrylics, polyesters, and cellulosics. chemicalbook.com
Table 4: Synthetic Routes to Acetoacetate-Functionalized Polymers
| Synthetic Route | Description | Precursors | Result |
|---|---|---|---|
| Monomer Synthesis & Polymerization | A monomer containing a polymerizable group and an acetoacetate is first created, then polymerized. google.com | Hydroxy-functional monomer (e.g., HEMA), Diketene (B1670635) or Acetoacetate Ester | Polymer with pendant acetoacetate groups. |
| Transacetoacetylation | A pre-formed polymer with hydroxyl groups is reacted with an acetoacetate ester. eastman.comchemicalbook.com | Hydroxyl-bearing polymer, this compound or tert-Butyl acetoacetate | Polymer backbone is functionalized with acetoacetate groups. |
| Michael Addition Oligomerization | An acetoacetate donor is reacted with a multiacrylate acceptor to form soluble, functional oligomers for further use. google.com | This compound, Multifunctional Acrylate | Liquid, functional oligomers. google.com |
This interactive table summarizes methods for synthesizing acetoacetate-functional polymers.
Spectroscopic Characterization and Structural Elucidation of 2 Methoxyethyl Acetoacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of 2-methoxyethyl acetoacetate (B1235776). Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecular structure.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of 2-methoxyethyl acetoacetate displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of keto-enol tautomerism in β-keto esters can sometimes lead to the appearance of two sets of signals for the enol and keto forms. However, spectral data for this compound typically emphasizes the predominant keto form.
The spectrum is characterized by a singlet for the acetyl methyl protons (CH₃CO-), a singlet for the active methylene (B1212753) protons (-COCH₂CO-), a singlet for the methoxy (B1213986) protons (CH₃O-), and two triplets for the ethylene (B1197577) bridge protons (-OCH₂CH₂O-). The integration of these signals corresponds to the number of protons in each group (3H, 2H, 3H, 2H, and 2H, respectively).
Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form)
| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment |
| ~2.2 | Singlet | CH₃-C=O |
| ~3.5 | Singlet | -CO-CH₂-CO- |
| ~3.4 | Singlet | CH₃-O- |
| ~3.7 | Triplet | -O-CH₂-CH₂-O- |
| ~4.3 | Triplet | -O-CH₂-CH₂-O- |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. chemicalbook.com It shows distinct resonances for each of the seven carbon atoms in the molecule, with chemical shifts indicative of their chemical environment. chemicalbook.comnih.gov The spectrum clearly shows two carbonyl carbons at the lower field (higher ppm) region, one for the ketone and one for the ester. The remaining five signals correspond to the methyl, methylene, and methoxy carbons. guidechem.com
Table 2: ¹³C NMR Spectral Data for this compound chemicalbook.comnih.gov
| Chemical Shift (δ ppm) | Carbon Assignment |
| ~200.7 | Ketone Carbonyl (C=O) |
| ~167.2 | Ester Carbonyl (C=O) |
| ~69.0 | -O-CH₂-CH₂-O- |
| ~64.0 | -O-CH₂-CH₂-O- |
| ~58.9 | Methoxy (CH₃-O) |
| ~50.1 | Methylene (-CO-CH₂-CO-) |
| ~30.1 | Acetyl Methyl (CH₃-C=O) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the ketone carbonyl, the ester carbonyl, the ether linkage, and C-H bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound, typically recorded from a neat or liquid film sample, provides clear evidence for its key structural features. guidechem.comnih.gov The most prominent absorptions occur in the carbonyl stretching region. Two distinct, strong peaks are observed: one at a higher wavenumber (around 1745 cm⁻¹) corresponding to the ester carbonyl group, and another at a slightly lower wavenumber (around 1720 cm⁻¹) for the ketone carbonyl group. The spectrum also displays strong C-O stretching vibrations for the ester and ether linkages in the fingerprint region (approximately 1300-1000 cm⁻¹). mdpi.com
Table 3: Characteristic FTIR Absorption Bands for this compound nih.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950 | C-H Stretch | Aliphatic CH₃, CH₂ |
| ~1745 | C=O Stretch | Ester Carbonyl |
| ~1720 | C=O Stretch | Ketone Carbonyl |
| ~1180 | C-O Stretch | Ester/Ether |
| ~1130 | C-O Stretch | Ether/Ester |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of samples in their natural state with minimal preparation. The ATR-IR spectrum of this compound is functionally identical to the transmission FTIR spectrum, showing the same characteristic absorption bands. nih.gov This technique confirms the presence of the dual carbonyl functionalities and the ether linkage, providing a rapid and reliable method for structural verification. nih.govacs.org
Table 4: Characteristic ATR-IR Absorption Bands for this compound nih.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2850 | C-H Stretch | Aliphatic C-H |
| ~1745 | C=O Stretch | Ester Carbonyl |
| ~1720 | C=O Stretch | Ketone Carbonyl |
| ~1250-1050 | C-O Stretch | Ester and Ether C-O |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) is commonly used, which provides both the molecular weight and valuable structural information from the fragmentation pattern. nih.gov
The mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.17 g/mol ). nih.gov However, the molecular ion can be unstable and may not always be the most abundant peak. The fragmentation pattern is highly informative. A common fragmentation is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of an acylium ion (CH₃CO⁺) with an m/z of 43, which is often the base peak. libretexts.org Another significant fragmentation involves the loss of the methoxyethyl group or parts of it.
Table 5: Major Fragments in the Mass Spectrum of this compound nih.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
| 160 | [C₇H₁₂O₄]⁺ | Molecular Ion (M⁺) |
| 101 | [M - OCH₂CH₂OCH₃]⁺ or [CH₃COCH₂CO]⁺ | Loss of methoxyethoxy radical or acyl radical |
| 59 | [CH₂CH₂OCH₃]⁺ | Methoxyethyl cation |
| 58 | [CH₂=CHOCH₃]⁺ | McLafferty rearrangement fragment |
| 45 | [CH₂OCH₃]⁺ | Methoxy-methyl fragment |
| 43 | [CH₃CO]⁺ | Acylium ion (often base peak) |
Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)
Advanced spectroscopic techniques such as Raman and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural elucidation of this compound. While techniques like NMR and IR spectroscopy define the fundamental connectivity and functional groups, Raman and UV-Vis spectroscopy offer deeper insights into the molecule's vibrational framework and electronic properties, respectively.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule by analyzing the inelastic scattering of monochromatic light. The resulting spectrum provides a distinct fingerprint based on the molecule's specific bonds and symmetry. For this compound, the Raman spectrum is characterized by vibrational modes originating from its ester, ketone, ether, and aliphatic functionalities.
Key expected findings from a Raman spectroscopic analysis would include:
Carbonyl Vibrations: Strong Raman signals are expected for the two carbonyl groups. The keto C=O stretch typically appears in the 1700-1725 cm⁻¹ region, while the ester C=O stretch is found at a higher wavenumber, generally between 1735-1750 cm⁻¹. The exact positions can confirm the presence of both distinct carbonyl environments.
C-O and C-C Stretching: The spectrum would also feature bands corresponding to the C-O-C stretching of the ether and ester groups, typically in the 1000-1300 cm⁻¹ region. The carbon-carbon backbone would produce a series of signals in the 800-1200 cm⁻¹ range.
C-H Vibrations: The aliphatic C-H bonds of the methyl and methylene groups give rise to characteristic stretching vibrations in the 2800-3000 cm⁻¹ region and bending (scissoring, wagging) vibrations around 1350-1470 cm⁻¹.
Interactive Data Table: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Relative Intensity |
| C-H Stretching (Asymmetric/Symmetric) | -CH₃, -CH₂- | 2800 - 3000 | Strong |
| C=O Stretching (Ester) | R-C(=O)-OR' | 1735 - 1750 | Strong |
| C=O Stretching (Ketone) | R-C(=O)-R' | 1700 - 1725 | Strong |
| CH₂/CH₃ Bending (Scissoring) | -CH₃, -CH₂- | 1350 - 1470 | Medium |
| C-O Stretching (Ester) | -(C=O)-O-C | 1200 - 1300 | Medium |
| C-O-C Stretching (Ether) | R-O-R' | 1050 - 1150 | Medium |
| C-C Stretching | Aliphatic Backbone | 800 - 1200 | Medium to Weak |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily dictated by the presence of its β-dicarbonyl system and is significantly influenced by keto-enol tautomerism.
In solution, this compound exists as an equilibrium mixture of its keto and enol forms. Each tautomer possesses a different set of chromophores, leading to distinct absorption bands.
Keto Tautomer: The keto form contains two isolated carbonyl chromophores. It is expected to exhibit two main electronic transitions:
A weak absorption band corresponding to the forbidden n → π* transition of the carbonyl groups. This band typically appears at longer wavelengths, around 270-300 nm, with a low molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹). bldpharm.comnih.gov
A strong absorption band from the allowed π → π* transition at much shorter wavelengths, typically below 200 nm. nih.gov
Enol Tautomer: The enol form contains a conjugated π-system (C=C-C=O), which significantly alters the electronic transition energies. It is expected to show a strong absorption band corresponding to a π → π* transition. Due to conjugation, this band is shifted to a longer wavelength compared to the keto form's π → π* transition, typically appearing in the 240-270 nm range with a high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹). researchgate.netacs.org
The position and relative intensities of these absorption bands are sensitive to solvent polarity. nih.gov Polar solvents can stabilize the lone pair electrons on the oxygen atoms, leading to a blue shift (shift to shorter wavelength) of the n → π* transition. The position of the π → π* band of the enol form can also be affected by solvent interactions. researchgate.net Therefore, analyzing the UV-Vis spectrum in different solvents can provide insights into the tautomeric equilibrium.
Interactive Data Table: Expected UV-Vis Absorptions for this compound Tautomers
| Tautomer | Chromophore | Transition Type | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Keto | C=O (Ketone, Ester) | n → π | ~ 270 - 300 | Low (< 100) |
| Keto | C=O (Ketone, Ester) | π → π | < 200 | High (> 1,000) |
| Enol | C=C-C=O | π → π* | ~ 240 - 270 | Very High (> 10,000) |
Environmental Fate, Ecotoxicology, and Sustainability Studies
Environmental Degradation Pathways and Kinetics
Understanding how a chemical compound breaks down in the environment is fundamental to assessing its persistence and long-term impact. For 2-Methoxyethyl acetoacetate (B1235776), the primary degradation pathway is hydrolysis. The ester linkage in the molecule is susceptible to breaking in the presence of water, a process which may be influenced by the pH of the surrounding medium. europa.eu
This hydrolysis reaction cleaves the molecule into two smaller, more common substances: acetoacetic acid and 2-methoxyethanol (B45455). Acetoacetic acid is a naturally occurring ketone body and is readily metabolized in biological systems. inchem.org 2-methoxyethanol, an ether alcohol, is also subject to further degradation. wikipedia.org This initial hydrolysis step is crucial as it transforms the parent compound into substances with their own distinct environmental profiles.
In addition to chemical degradation, atmospheric reactions may occur. Related ether acetates are known to form reactive peroxide compounds when exposed to air and atmospheric water, which then break down in the presence of other substances. dcceew.gov.au
| Property | Value | Significance for Environmental Fate |
| Boiling Point | 120 °C (at 20 mmHg) | Indicates moderate volatility, affecting its partitioning between water and air. chemicalbook.comenvironmentclearance.nic.in |
| Flash Point | 103 °C | Relevant for handling safety and potential for ignition, but less so for environmental fate under normal conditions. environmentclearance.nic.inavantorsciences.com |
| Solubility | Soluble in organic solvents, insoluble in water. | Influences its transport in aquatic systems and its potential to adsorb to organic matter. guidechem.com |
Biodegradation is a key process for the removal of organic chemicals from the environment. Studies and product documentation have indicated that 2-Methoxyethyl acetoacetate is considered biodegradable. google.com The primary mechanism for its biological breakdown is expected to mirror its chemical hydrolysis pathway, where microorganisms utilize enzymes to break the ester bond.
Bioaccumulation Potential and Bioconcentration Factor (BCF) Assessment
Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. A key indicator for this potential is the octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow or log P). umweltbundesamt.de For this compound, the calculated XLogP3, a computational estimate of log P, is -0.3. nih.gov
This negative value indicates that the compound is hydrophilic, meaning it has a preference for water over fatty or organic environments like the tissues of organisms. Substances with a log Kow value of less than 3 are generally considered to have a low potential for bioaccumulation. umweltbundesamt.de Therefore, based on its high water solubility and low log P value, this compound is not expected to bioaccumulate significantly in aquatic organisms, and its Bioconcentration Factor (BCF) is predicted to be low. guidechem.comumweltbundesamt.denih.gov
Volatility and Atmospheric Dispersion Modeling
The tendency of a chemical to become airborne and disperse in the atmosphere is governed by its volatility. With a boiling point of 120 °C (at reduced pressure) and a flash point of 103 °C, this compound is classified as a moderately volatile compound. chemicalbook.comenvironmentclearance.nic.inavantorsciences.com Its moderate rate of evaporation means that if released into the environment, a portion can partition into the atmosphere from soil or water surfaces. dcceew.gov.au
Atmospheric dispersion modeling for this compound would consider its physical properties, such as vapor pressure and density, alongside meteorological data. Once in the atmosphere, its fate would be determined by factors like photochemical reactions and potential for washout by rain. For the related compound 2-methoxyethanol acetate (B1210297), it is known that it can form reactive peroxides upon exposure to air and water, which subsequently break down. dcceew.gov.au This suggests a potential pathway for atmospheric degradation for this compound as well.
Aquatic Ecotoxicity and Impact Assessments
Assessing the potential harm a substance can cause to aquatic life is a critical component of its environmental profile. Specific ecotoxicological data for this compound is limited. scbt.com Safety data sheets indicate it may cause long-lasting harmful effects to aquatic life, yet also state that its hazards to the aquatic environment are unknown. scbt.com
However, information on related compounds provides some insight. The structurally similar 2-methoxyethanol acetate is noted to have an acute toxic effect on aquatic life. dcceew.gov.au Furthermore, a more complex derivative, 2-methoxyethyl 2-((3-nitrophenyl)methylene)acetoacetate, is classified under GHS as being very toxic to aquatic life with long-lasting effects. nih.gov While not directly applicable, this information suggests that compounds within this chemical class warrant caution regarding their release into aquatic environments. The hydrolysis of this compound could also impact aquatic systems, as the degradation of its parent compound, methyl acetoacetate, is known to lower the pH of test media, which can have secondary effects on aquatic organisms. europa.eu
Development of Green Chemistry Approaches for Synthesis and Application
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound has been identified as an environmentally friendly solvent, particularly in applications like inkjet ink formulations. google.com Its biodegradable nature and use as a replacement for more toxic solvents like cyclohexanone (B45756) or 2-ethoxyethyl acetate align with green chemistry goals. google.com
In the area of synthesis, recent advances for related acetoacetate derivatives include the use of continuous flow microreactors. This method offers significant green advantages over traditional batch processing, including enhanced process control, improved safety, and potentially higher yields. The application of such technologies to the synthesis of this compound could represent a significant step towards a more sustainable manufacturing process. Research published in the journal Green Chemistry also points to ongoing efforts to develop greener synthetic routes for this compound. ambeed.com
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Purity and Content Determination
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For 2-Methoxyethyl acetoacetate (B1235776), gas chromatography is the most prominently used method for assessing purity and determining its content in a sample.
Gas Chromatography (GC) is a standard method for determining the purity of 2-Methoxyethyl acetoacetate, with commercial suppliers often specifying a purity of ≥95% or ≥97.5% as determined by GC. sigmaaldrich.comscbt.com The technique is well-suited for this compound due to its volatility. The most common detector used in conjunction with GC for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.
Methodologies for related compounds, such as 2-methoxyethyl acetate (B1210297), have been established by organizations like the Occupational Safety and Health Administration (OSHA). abcam.comproteogenix-products.com These methods involve sample collection, desorption with a suitable solvent, and subsequent analysis by GC-FID. abcam.com For quantitative analysis, an internal standard, such as butanol or hexanol, is often incorporated into the procedure. abcam.com The selection of a polar chromatographic column is typical for the analysis of polar compounds like glycol ether acetates. researchgate.net
Key parameters for the GC analysis are summarized in the table below.
| Parameter | Typical Specification | Source |
| Technique | Gas Chromatography (GC) | sigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) | abcam.comproteogenix-products.com |
| Column Type | Polar Capillary Column | researchgate.net |
| Injector Temperature | 180 °C – 250 °C | researchgate.net |
| Carrier Gas | High Purity Nitrogen | researchgate.net |
| Carrier Gas Flow Rate | 0.8 – 1.5 mL/min | researchgate.net |
| Internal Standard | Butanol or Hexanol | abcam.com |
Spectrophotometric Methods for Trace Analysis
Spectrophotometric methods, which measure the absorption of light by a chemical substance, can be employed for the trace analysis of this compound by targeting its functional groups. While direct spectrophotometric methods for this specific molecule are not widely documented, analysis can be achieved by focusing on the reactivity or inherent absorbance of the acetoacetate moiety.
A well-established method for detecting the acetoacetate group is a colorimetric assay based on its reaction with sodium nitroferricyanide (also known as sodium nitroprusside) in an alkaline solution. abcam.combioassaysys.com This reaction produces a colored product that can be quantified by measuring its absorbance at approximately 550 nm. abcam.comassaygenie.com This principle is utilized in various commercial assay kits designed to measure acetoacetate in biological samples, and the reaction is specific to acetoacetate, not detecting other related ketone bodies like 3-β-hydroxybutyrate. abcam.comassaygenie.com
Additionally, β-keto esters like this compound exhibit ultraviolet (UV) absorption due to their electronic structure. semanticscholar.orgsemanticscholar.orgresearchgate.net The keto-enol tautomerism present in β-dicarbonyl compounds influences their electronic spectra, allowing for potential direct quantification using UV-Vis spectrophotometry. semanticscholar.org
| Method | Principle | Wavelength | Target Moiety |
| Colorimetric Assay | Reaction with sodium nitroferricyanide to form a colored product. abcam.combioassaysys.com | ~550 nm | Acetoacetate |
| UV-Vis Spectrophotometry | Intrinsic light absorption by the β-ketoester functional group. semanticscholar.orgresearchgate.net | Compound-specific UV range | β-Ketoester |
Hyphenated Techniques (e.g., GC-MS) for Comprehensive Profiling
For a more comprehensive analysis, particularly for identifying unknown impurities and confirming the structure of the main compound, hyphenated techniques are invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful of these methods for volatile compounds like this compound. It combines the superior separation capabilities of GC with the definitive identification power of Mass Spectrometry.
GC-MS is recommended for assessing the purity of this compound and identifying any volatile impurities present in the sample. The process involves the GC separating the components of the sample, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component. This spectrum serves as a chemical fingerprint.
The mass spectrum of this compound (molecular weight 160.17 g/mol ) would be expected to show a molecular ion peak (M+) at m/z 160. sigmaaldrich.combiosynth.com The fragmentation pattern is predictable based on the functional groups present (ketone, ester, and ether). libretexts.orglibretexts.org Cleavage of bonds adjacent to the carbonyl groups or the ether linkage is common. The resulting fragmentation data provides detailed structural information, enabling a comprehensive profile of the sample.
| Ion/Fragment | Description | Predicted m/z |
| [C7H12O4]+• | Molecular Ion (M+) | 160 |
| [CH3COCH2CO]+ | Loss of the methoxyethoxy group (-OCH2CH2OCH3) | 85 |
| [CH3CO]+ | Acetyl Cation | 43 |
| [CH2CO2CH2CH2OCH3]+ | Fragment from cleavage between α and β carbons of the keto group | 117 |
| [CH2CH2OCH3]+ | Methoxyethyl cation | 59 |
Potential Research Areas and Future Directions for 2 Methoxyethyl Acetoacetate
2-Methoxyethyl acetoacetate (B1235776) (MEAA) is a versatile chemical compound with significant potential for further exploration and application in various fields of chemical synthesis. Its unique structural features, combining a β-ketoester functionality with a methoxyethyl group, open up avenues for the creation of novel molecules and the development of innovative chemical processes. Future research is poised to expand its utility, focusing on the synthesis of biologically active compounds, the advancement of catalytic systems, the application of computational chemistry, the optimization of industrial-scale production, and its integration into complex reaction schemes.
Q & A
Q. What are the standard synthetic routes for preparing 2-Methoxyethyl acetoacetate in laboratory settings?
The synthesis typically involves esterification of acetoacetic acid derivatives with 2-methoxyethanol. A common method includes reacting ethyl acetoacetate with 2-methoxyethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid), followed by transesterification. Purification steps such as vacuum distillation or recrystallization ensure high purity (>95%) . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and scalability .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the ester and methoxy groups.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and identify volatile impurities.
- Infrared Spectroscopy (IR) : To confirm functional groups like carbonyl (C=O) and ether (C-O-C) stretches.
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity analysis .
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in a cool, dry place away from oxidizers and acids. Store in amber glass containers to prevent photodegradation .
- Waste Disposal : Segregate chemical waste and use licensed disposal services. Avoid aqueous discharge due to potential environmental toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound synthesis?
- Catalyst Selection : Acidic resins (e.g., Amberlyst) improve recyclability and reduce by-products compared to homogeneous catalysts .
- Solvent Optimization : Use aprotic solvents like toluene to minimize hydrolysis of the ester group.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Flow Chemistry : Microreactors enhance heat/mass transfer, achieving >90% yield in reduced reaction time .
Q. What are the proposed mechanisms by which this compound interacts with biological systems?
The compound’s ester and ether groups enable hydrogen bonding and van der Waals interactions with proteins. Studies suggest it modulates enzyme activity (e.g., esterases) and may act as a prodrug carrier by hydrolyzing to release bioactive moieties in vivo . In pharmacological models, derivatives have shown potential in CNS drug delivery due to blood-brain barrier permeability .
Q. How can researchers address challenges related to by-product formation during this compound synthesis?
- By-Product Identification : Use GC-MS or LC-MS to detect acetylated or hydrolyzed derivatives.
- Process Adjustments : Lower reaction temperatures (<70°C) and stoichiometric control of 2-methoxyethanol reduce di-ester formation .
- Purification Strategies : Employ fractional distillation or silica gel chromatography to isolate the target compound .
Q. What are the current research applications of this compound in pharmacological studies?
- Drug Intermediate : Used in synthesizing calcium channel blockers (e.g., nilvadipine intermediates) via Knoevenagel condensation .
- Polymer Chemistry : Serves as a crosslinking agent in biodegradable polymers for controlled drug release .
- Neuropharmacology : Derivatives are explored for enhancing cognitive function in models of neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
